Cas no 869308-40-7 (N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide)

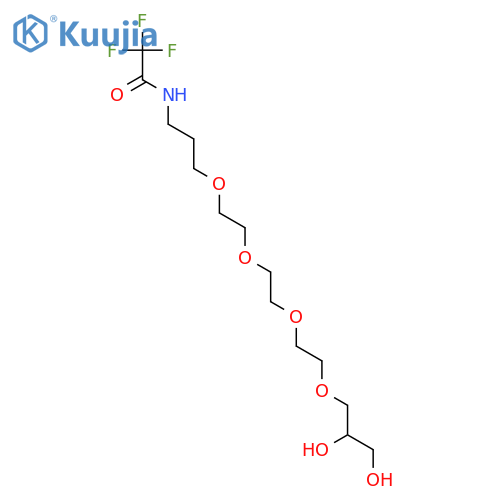

869308-40-7 structure

商品名:N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide 化学的及び物理的性質

名前と識別子

-

- N-(15,16-DIHYDROXY-4,7,10,13-TETRAOXA-HEXADECYL)-TRIFLUOROACETAMIDE

- N-(15, 16-DIHYDROXY-4, 7, 10, 13-TETRAOXAHEXADECYL)TRIFLUOROACETAMIDE

- TFA-TEG-DIOL

- 869308-40-7

- N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide

- N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide

-

- インチ: InChI=1S/C14H26F3NO7/c15-14(16,17)13(21)18-2-1-3-22-4-5-23-6-7-24-8-9-25-11-12(20)10-19/h12,19-20H,1-11H2,(H,18,21)

- InChIKey: UMGPJJQEJGCIAE-UHFFFAOYSA-N

- ほほえんだ: C(CNC(=O)C(F)(F)F)COCCOCCOCCOCC(CO)O

計算された属性

- せいみつぶんしりょう: 377.16600

- どういたいしつりょう: 377.16613665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 25

- 回転可能化学結合数: 16

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- PSA: 106.48000

- LogP: -0.13450

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N267940-500mg |

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide |

869308-40-7 | 500mg |

$ 375.00 | 2022-06-03 | ||

| TRC | N267940-100mg |

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide |

869308-40-7 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | N267940-250mg |

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide |

869308-40-7 | 250mg |

$ 235.00 | 2022-06-03 |

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

869308-40-7 (N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 249916-07-2(Borreriagenin)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量